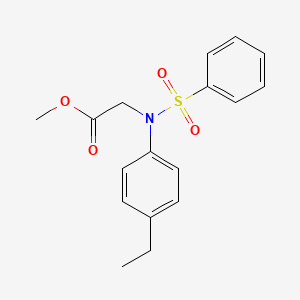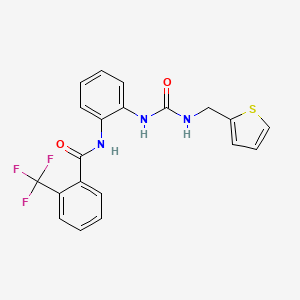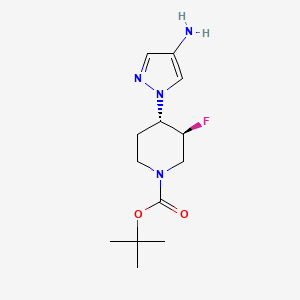
methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate, also known as Mephenoxalone, is a chemical compound that belongs to the class of muscle relaxants. It is widely used in scientific research for its potential therapeutic effects.
Mécanisme D'action
The exact mechanism of action of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee is not fully understood. However, it is believed to work by inhibiting the transmission of nerve impulses in the spinal cord and brain. This leads to a reduction in muscle spasms and seizures.
Biochemical and Physiological Effects:
methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that inhibits the transmission of nerve impulses. Additionally, methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has been found to decrease the levels of glutamate, a neurotransmitter that excites nerve cells. These effects contribute to the muscle relaxant and anticonvulsant properties of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee in lab experiments is its well-established safety profile. It has been extensively studied and has a low risk of toxicity. Additionally, methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has a relatively short half-life, which allows for easy dosing and administration. However, one of the limitations of using methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee in lab experiments is its limited solubility in water, which can make it difficult to prepare solutions for experiments.
Orientations Futures
There are several future directions for the study of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee. One potential area of research is the development of new formulations of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee that can improve its solubility and bioavailability. Additionally, there is a need for further studies to explore the potential therapeutic effects of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee in other medical conditions, such as anxiety and depression. Finally, more research is needed to understand the exact mechanism of action of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee and its potential interactions with other drugs.
Conclusion:
Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate, or methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee, is a chemical compound that has potential therapeutic effects in various medical conditions. It has muscle relaxant and anticonvulsant properties that make it a valuable tool in scientific research. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic effects and improve its solubility and bioavailability.
Méthodes De Synthèse
Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee can be synthesized through a multi-step process that involves the reaction of 4-ethylphenylmagnesium bromide with phenylsulfonyl chloride to form the intermediate, N-(4-ethylphenyl)-N-(phenylsulfonyl)acetamide. The intermediate is then treated with methyl chloroformate to yield methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee.
Applications De Recherche Scientifique
Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has been extensively studied for its potential therapeutic effects in various medical conditions, including muscle spasms, chronic pain, and epilepsy. It has been shown to have muscle relaxant properties that can reduce muscle spasms and cramps. Additionally, methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinatee has been found to have anticonvulsant effects that can help in the treatment of epilepsy.
Propriétés
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-ethylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-14-9-11-15(12-10-14)18(13-17(19)22-2)23(20,21)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNXQCQZTXTBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(2-Naphthalen-2-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2781139.png)
![N-(3-chlorophenyl)-2-(2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2781141.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/no-structure.png)
![N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781144.png)


![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)
![N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2781151.png)
![2-[(11aS)-1,3-dioxo-5-[4-(propan-2-yl)phenyl]-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2781152.png)
![3-(4-bromophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2781153.png)

